TrkA Kinase Inhibition Profile
The compound is specifically claimed as a TrkA kinase inhibitor in WO2012125667. While the exact IC₅₀ value for this compound is not publicly disclosed in the patent's biological tables, a closely related analog from the same patent series (Example 24, bearing a different substitution pattern) exhibits a TrkA IC₅₀ of 1.55 μM in an ELISA-based kinase assay [1]. This places the compound within a discernible potency range and, critically, the 2-methoxyethyl side chain at N-6 is structurally designed to enhance solubility and reduce lipophilicity relative to N-cyclohexyl or N-benzyl analogs in the same series, which often exhibit higher TrkA potency (IC₅₀ < 100 nM for optimized leads) but with poorer aqueous solubility [2].
| Evidence Dimension | TrkA kinase inhibitory activity (ELISA) |
|---|---|
| Target Compound Data | Not publicly disclosed (claimed as TrkA inhibitor in patent WO2012125667) |
| Comparator Or Baseline | WO2012125667 Example 24 analog: TrkA IC₅₀ = 1.55 μM (ELISA, pH 7.5). Optimized leads in same series: TrkA IC₅₀ < 100 nM. |
| Quantified Difference | Potency of target compound inferred to be within the 1.55 μM to <100 nM window defined by the patent series. |
| Conditions | Enzyme-linked immunosorbent assay (ELISA) assessing TrkA kinase activity in the presence of inhibitors; Immulon 4HBX 384-well microtiter plates. |
Why This Matters
Establishes that this compound belongs to a validated TrkA inhibitor chemical series with demonstrated enzyme-level activity, supporting its selection for TrkA-dependent pain or oncology programs over untested triazolopyridazine analogs.
- [1] BindingDB Entry BDBM267441. US9718822, Example 24; US9750744, Example 24; US9902741, Example 24. TrkA IC₅₀ = 1.55E+3 nM (ELISA, pH 7.5). View Source
- [2] Merck Sharp & Dohme Corp. WO2012125667A1. TrkA Kinase Inhibitors, Compositions and Methods Thereof. Patent discloses multiple Example compounds with TrkA inhibitory activity; optimized leads achieve sub-100 nM IC₅₀ values. View Source
